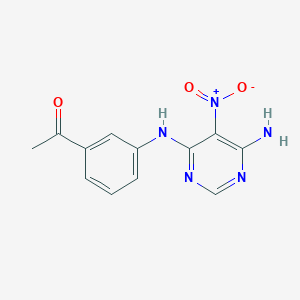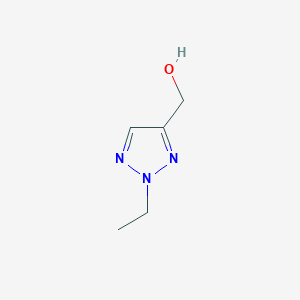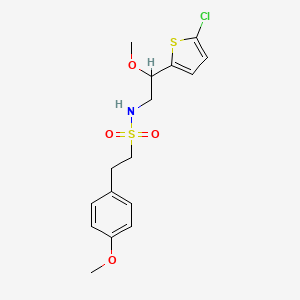
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride is a chemical compound with the empirical formula C7H12N2O and a molecular weight of 140.18 g/mol. It is a solid compound with the following SMILES notation: OC©C1=CN(N=C1)CC . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers.
Molecular Structure Analysis
The molecular structure of 1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride consists of a pyrazole ring (with an ethyl substituent at position 1) fused to a beta-carboline ring system. The presence of the methyl group and the tetrahydro structure adds complexity to the molecule .Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
This compound and its derivatives have been a focal point in synthetic chemistry due to their complex structure and potential for creating novel materials. For instance, the polyazanaphthalenes synthesis demonstrates the compound's versatility in generating various derivatives through reactions with nucleophilic reagents, highlighting its utility in developing new chemical entities with potential applications in material science and pharmaceuticals (Harb et al., 1989).
Material Science Applications
In material science, the corrosion inhibition properties of pyrazole derivatives have been explored. For example, pyrazole derivatives exhibit significant potential as corrosion inhibitors for steel in acidic environments, showcasing their importance in industrial applications where material longevity and durability are critical (Herrag et al., 2007).
Biochemical Research
Biochemical research has delved into the antimicrobial and antifungal properties of pyrazoline and pyrazole derivatives, indicating their potential as lead compounds in developing new antimicrobial agents. This is crucial in the face of rising antibiotic resistance and the need for new therapeutic options (Hassan, 2013). Furthermore, the synthesis of β-carboline hybrids has shown significant anticancer activity, highlighting the compound's potential in cancer research and therapy development (Kamal et al., 2014).
Eigenschaften
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.ClH/c1-3-21-10-12(9-19-21)16-17-13(6-7-18-16)14-8-11(2)4-5-15(14)20-17;/h4-5,8-10,16,18,20H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANTLXJUBXIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2695817.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2695818.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)
![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)


![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)

